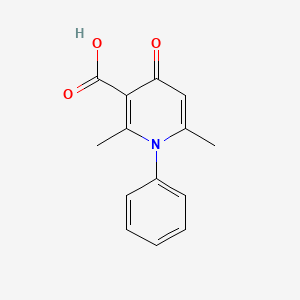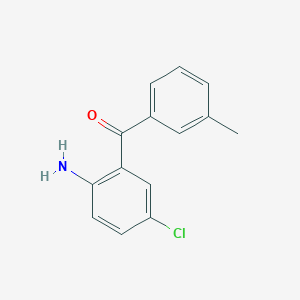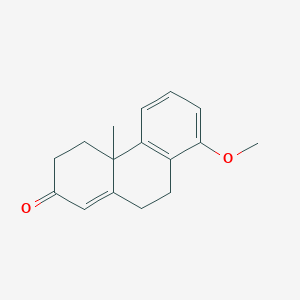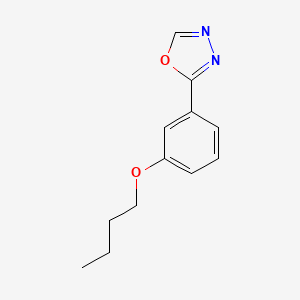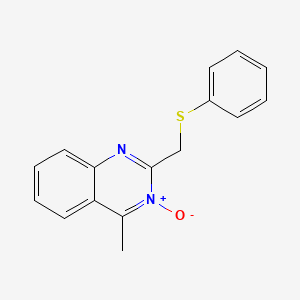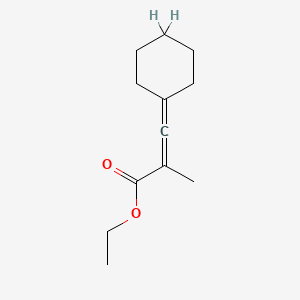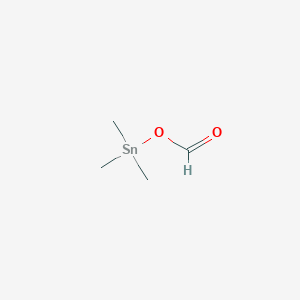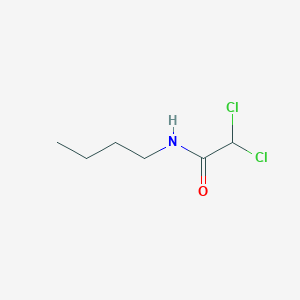
1,1'-Sulfonylbis(3-isocyanato-4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C₁₆H₁₂N₂O₄S It is a derivative of benzene, featuring two isocyanate groups and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 4-methylbenzenesulfonyl chloride, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Phosgenation: The resulting amines are treated with phosgene to form the isocyanate groups.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) typically involves large-scale nitration and reduction processes, followed by phosgenation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts are often used in reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the production of polyurethanes and other polymers.
Materials Science: Employed in the synthesis of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The sulfonyl group enhances the compound’s reactivity and stability, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Sulfonylbis(4-isocyanato-2-methylbenzene): Similar structure but with different positions of the isocyanate groups.
1,1’-Sulfonylbis(3-isocyanato-4-ethylbenzene): Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications and stability.
Eigenschaften
CAS-Nummer |
6338-92-7 |
|---|---|
Molekularformel |
C16H12N2O4S |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
2-isocyanato-4-(3-isocyanato-4-methylphenyl)sulfonyl-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O4S/c1-11-3-5-13(7-15(11)17-9-19)23(21,22)14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3 |
InChI-Schlüssel |
CWOSLFIEOIXEDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


